molecular formula C11H16O B072055 3-Phenyl-3-pentanol CAS No. 1565-71-5

3-Phenyl-3-pentanol

Cat. No. B072055
CAS RN: 1565-71-5
M. Wt: 164.24 g/mol
InChI Key: XXCPOPNECJIJIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenyl-3-pentanol can be approached through various chemical reactions, similar to those used for synthesizing other related compounds. For example, 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-phenyl-3-pentanol was prepared through a Cannizzaro-type disproportionation reaction (Jiang et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(phenylthio)pentane-2,4-dione, has been investigated using Density Functional Theory (DFT) calculations, which offer insights into the geometric and electronic structures that could be analogous to those of 3-Phenyl-3-pentanol (Tayyari et al., 2008).

Chemical Reactions and Properties

3-Phenyl-3-pentanol can undergo various chemical reactions typical for tertiary alcohols, including oxidation and substitution. For example, phenyl substitution reactions have been studied in the context of 3-bromo-2,4-pentanedionate metal complexes, providing insight into potential reactions that could also apply to 3-Phenyl-3-pentanol (Nakano et al., 2001).

Physical Properties Analysis

The physical properties of 3-Phenyl-3-pentanol, such as melting point, boiling point, and solubility, would be determined by its molecular structure. Although specific data for 3-Phenyl-3-pentanol is not provided, studies on related fragrance materials like 1-phenyl-3-methyl-3-pentanol offer insights into these properties, which typically include evaluations of physical state, density, and refractive index (Scognamiglio et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Phenyl-3-pentanol would include reactivity with acids and bases, behavior in chemical syntheses, and interactions with other organic and inorganic compounds. While specific information for 3-Phenyl-3-pentanol is not directly available, analyses of similar substances provide valuable information. For example, research on the hydrogen bond strength and vibrational assignment in derivatives of pentane-2,4-dione helps understand the chemical behavior of related compounds (Zahedi-Tabrizi et al., 2015).

Scientific Research Applications

Plant Immunity Enhancement

Gaseous 3-pentanol, a derivative closely related to 3-Phenyl-3-pentanol, has been shown to prime plant immunity against bacterial pathogens in Arabidopsis. This priming effect involves salicylic acid and jasmonic acid-dependent signaling pathways. The exposure to 3-pentanol vapor increases the expression of Pathogenesis-Related (PR) genes, indicating an immune response activation against Pseudomonas syringae pv. tomato DC3000 (Song, Choi, & Ryu, 2015).

Fragrance Material Review

A review of 1-phenyl-3-methyl-3-pentanol, a compound structurally similar to 3-Phenyl-3-pentanol, addresses its use as a fragrance ingredient. The study provides a detailed summary of toxicology and dermatology papers related to this fragrance ingredient, contributing to the safety assessment for its use in fragrances (Scognamiglio, Jones, Letizia, & Api, 2012).

Biofuel Production

Research into the synthesis of pentanol isomers, including efforts to produce them via engineered microorganisms, highlights the potential application of 3-Phenyl-3-pentanol and its derivatives as biofuels. These isomers are considered for use due to their energy content and compatibility with existing fuel infrastructure (Cann & Liao, 2009).

Atmospheric Chemistry

The atmospheric chemistry of 3-pentanol, investigating the kinetics, mechanisms, and products of its oxidation initiated by Cl atoms and OH radicals, provides insights into the environmental fate of 3-Phenyl-3-pentanol derivatives. This research is crucial for understanding the impact of volatile organic compounds on air quality and climate change (Hurley et al., 2005).

Autoignition Study

An experimental and modeling study focusing on the autoignition of 3-pentanol explores its potential as an alternative fuel. The study includes shock tube experiments and kinetic modeling, providing valuable data for the development of biofuels and additives for modern engines (Feng et al., 2021).

Safety And Hazards

When handling 3-Phenyl-3-pentanol, avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-phenylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPOPNECJIJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935470
Record name 3-Phenylpentan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-pentanol

CAS RN

1565-71-5
Record name 1565-71-5
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Record name 3-Phenylpentan-3-ol
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Record name 1565-71-5
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